molecular formula C21H17F3N2O2S B2597956 N-(naphthalen-1-yl)-2-(2,2,2-trifluoroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 321529-84-4

N-(naphthalen-1-yl)-2-(2,2,2-trifluoroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B2597956
CAS RN: 321529-84-4
M. Wt: 418.43
InChI Key: VVCUKSODGVGSKT-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-(2,2,2-trifluoroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C21H17F3N2O2S and its molecular weight is 418.43. The purity is usually 95%.
BenchChem offers high-quality N-(naphthalen-1-yl)-2-(2,2,2-trifluoroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(naphthalen-1-yl)-2-(2,2,2-trifluoroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonding and Structural Insights

  • Close Amide NH···F Hydrogen Bonding Interactions : A study focused on N-(8-fluoronaphthalen-1-yl)benzamide derivatives to explore amide-NH···F hydrogen bond interactions. Significant findings include the observation of linear correlation between the high energy shift in NH stretching frequency and the electron withdrawing nature of the substituent. This research highlights the potential of such compounds in forming highly organized structural motifs due to hydrogen bonding, which could be relevant in designing compounds with specific physical and chemical properties (Kazim, Siegler, & Lectka, 2020).

Synthesis and Reactivity

  • Synthesis of Benzothiazole Derivatives : Another study involves the synthesis of N-(1-Naphthyl)furan-2-carboxamide through a series of reactions leading to benzo[e][1,3]benzothiazole, showcasing the chemical reactivity and potential applications of naphthalene-based compounds in synthesizing heterocyclic structures with interesting properties (Aleksandrov & El’chaninov, 2017).

Optical and Electronic Properties

  • Functionality-Oriented Derivatization for Sensing Applications : Modification of naphthalene diimide (NDI) to produce a fluorescent derivative demonstrates the strategy of derivatization to create compounds with specific functionalities, such as sensing applications. This approach could be relevant for designing molecules based on the structural framework of "N-(naphthalen-1-yl)-2-(2,2,2-trifluoroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide" for targeted applications (Fan et al., 2016).

Anticancer Activity

  • Evaluation of Naphthalene Derivatives as Anticancer Agents : A study on the synthesis and characterization of naphthalene-based compounds evaluated their potential as anticancer agents. This research underscores the biomedical applications of naphthalene derivatives, suggesting a potential avenue for exploring the therapeutic applications of closely related compounds (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

properties

IUPAC Name

N-naphthalen-1-yl-2-[(2,2,2-trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2S/c22-21(23,24)20(28)26-19-17(14-9-3-4-11-16(14)29-19)18(27)25-15-10-5-7-12-6-1-2-8-13(12)15/h1-2,5-8,10H,3-4,9,11H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCUKSODGVGSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C(F)(F)F)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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